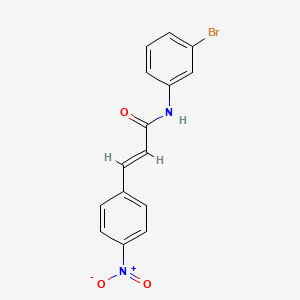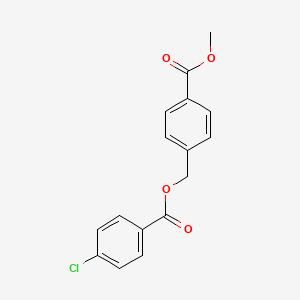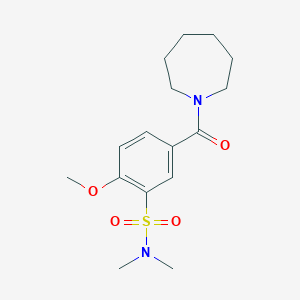![molecular formula C16H14N4S B5776779 4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 6627-98-1](/img/structure/B5776779.png)
4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol, also known as MBAPT, is a heterocyclic compound that belongs to the class of triazole derivatives. It has been widely studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In
科学的研究の応用
4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, it has been found to exhibit significant anticancer activity against a range of cancer cell lines. In biochemistry, it has been shown to possess potent antioxidant and anti-inflammatory properties. In materials science, it has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science.
作用機序
The mechanism of action of 4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol is not yet fully understood. However, it is believed to exert its biological activity by interacting with cellular targets, such as enzymes and receptors. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells. It also has been found to scavenge free radicals and reduce oxidative stress, which may contribute to its antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It also has been found to possess potent antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases. In addition, it has been shown to have a low toxicity profile, making it a promising candidate for further development.
実験室実験の利点と制限
4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, it also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions. In addition, further studies are needed to determine its long-term toxicity and potential side effects.
将来の方向性
There are several future directions for research on 4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol. One area of interest is to further elucidate its mechanism of action and cellular targets. This could lead to the development of more potent and selective derivatives with improved therapeutic potential. Another area of interest is to explore its potential applications in other fields, such as materials science and catalysis. Finally, further studies are needed to determine its safety and efficacy in vivo, which could pave the way for its use in clinical trials.
合成法
4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol can be synthesized by the reaction of 3-methylbenzaldehyde, phenylhydrazine, and thiosemicarbazide in the presence of a catalyst. The reaction proceeds through a condensation reaction between the aldehyde and the hydrazine, followed by the addition of the thiosemicarbazide. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
特性
IUPAC Name |
4-[(3-methylphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S/c1-12-6-5-7-13(10-12)11-17-20-15(18-19-16(20)21)14-8-3-2-4-9-14/h2-11H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAVFMDVTVQQLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358299 |
Source


|
| Record name | ST50057416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6627-98-1 |
Source


|
| Record name | ST50057416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5776697.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5776704.png)
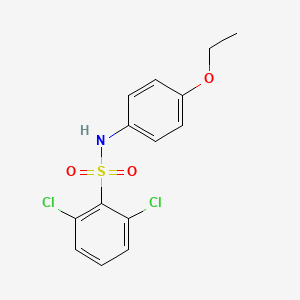
![N-(3,5-dichloro-4-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5776715.png)
amino]carbonyl}amino)benzoate](/img/structure/B5776719.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5776752.png)
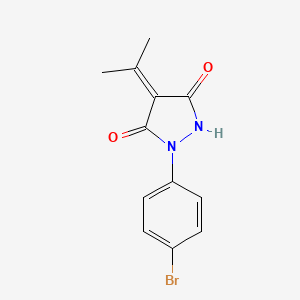
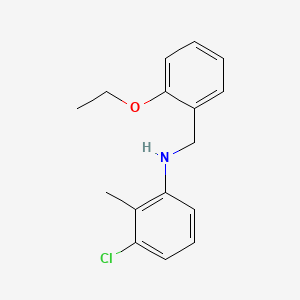
![6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5776768.png)
